molecular formula C13H7FIN3O B12609366 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-00-0

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12609366
CAS No.: 646525-00-0
M. Wt: 367.12 g/mol
InChI Key: CTSHDLOUIIUYSI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a fluorophenyl group at the 3-position and an iodine atom at the 6-position of the benzotriazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Cyclization: The amino group undergoes cyclization with an appropriate reagent to form the benzotriazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzotriazinone ring.

    Coupling Reactions: The fluorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the fluorophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group replacing the iodine atom.

Scientific Research Applications

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers study its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzotriazinone ring provides structural stability. The iodine atom may play a role in modulating the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one: Lacks the iodine atom at the 6-position, resulting in different reactivity and biological properties.

    6-Iodo-1,2,3-benzotriazin-4(3H)-one: Lacks the fluorophenyl group, affecting its binding affinity and electronic properties.

Uniqueness

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one is unique due to the combination of the fluorophenyl and iodine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

646525-00-0

Molecular Formula

C13H7FIN3O

Molecular Weight

367.12 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H7FIN3O/c14-10-3-1-2-4-12(10)18-13(19)9-7-8(15)5-6-11(9)16-17-18/h1-7H

InChI Key

CTSHDLOUIIUYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)I)N=N2)F

Origin of Product

United States

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